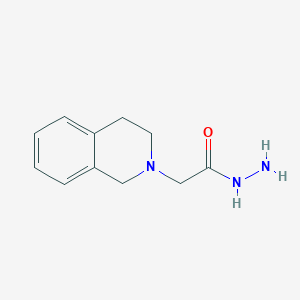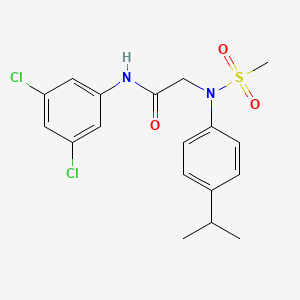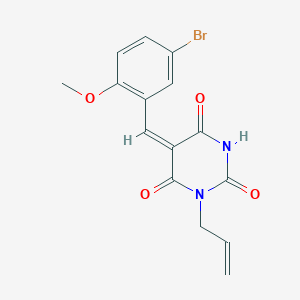![molecular formula C17H20N2O3S2 B5212795 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been used in various research studies due to its anti-inflammatory and anti-cancer properties.
Scientific Research Applications
BAY 11-7082 has been extensively used in scientific research due to its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, it has been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
BAY 11-7082 inhibits the activation of NF-κB by inhibiting the phosphorylation of IκB kinase (IKK) and preventing the degradation of IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes. BAY 11-7082 also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using BAY 11-7082 in lab experiments is its specificity towards NF-κB inhibition. It has also been shown to have low toxicity in vitro. However, one limitation of using BAY 11-7082 is its instability in aqueous solutions, which can affect its efficacy.
Future Directions
There are several future directions for the use of BAY 11-7082 in scientific research. One direction is the study of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the study of its potential use in combination with chemotherapy for the treatment of cancer. Additionally, the development of more stable analogs of BAY 11-7082 could improve its efficacy in lab experiments.
Synthesis Methods
The synthesis method of BAY 11-7082 involves the reaction of 4-bromo-2-nitroaniline with 2-(2-chloroethylthio)ethylamine hydrochloride in the presence of potassium carbonate. The resulting compound is then treated with sodium sulfite and sodium hydrosulfite to obtain the final product, BAY 11-7082.
properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c18-24(21,22)16-8-6-14(7-9-16)10-12-19-17(20)11-13-23-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEJUYGFYFJVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)

![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)

![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)

![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)